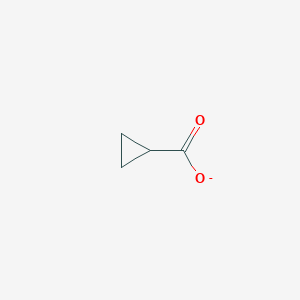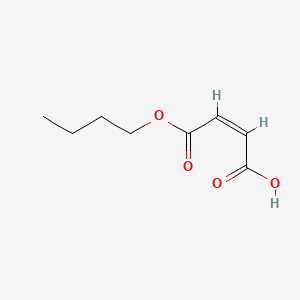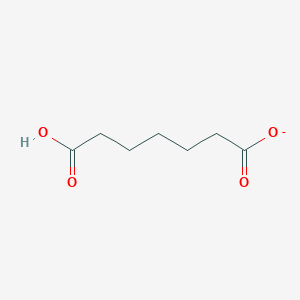
Cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylate is a monocarboxylic acid anion. It is a conjugate base of a cyclopropanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Applications in Synthesis
- Cyclopropanecarboxylic acid and its derivatives, such as 2,2-dimethyl cyclopropanecarboxylic acid, are used as leading compounds due to their biological activity. Derivatives like N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas exhibit significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Involvement in Various Biological Systems
- Cyclopropanes, a group to which cyclopropanecarboxylate belongs, are involved in a variety of biological systems. They display a range of activities including antibiotic, antiviral, antifungal, insecticidal, and in the control of plant growth. They are also key intermediates in biosynthetic processes and form major components of certain cellular membranes (Salaün & Baird, 1995).
Applications in Medicinal Chemistry
- Cyclopropanes, including cyclopropanecarboxylate, are noted for their unique spatial and electronic features, combined with high metabolic stability, making them common in medicinal chemistry. The direct transfer of a cyclopropyl group onto nitrogen in heterocycles or amides is particularly significant in pharmaceuticals (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).
Catalysis and Synthesis
- The nickel-catalyzed reductive carboxylation technique for synthesizing cyclopropanecarboxylic acids has been developed. This transformation is pivotal for preparing cyclopropanecarboxylic acids using either organic halides or alkene precursors (Moragas & Martín, 2016).
Structural Studies
- Cyclopropanecarboxylic acid's structure has been studied using techniques like microwave spectroscopy and electron diffraction, revealing its conformational preferences and providing valuable insights for further applications (Marstokk, Møllendal, & Samdal, 1991).
Ethylene Biosynthesis Research
- Research into the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, is important for understanding plant biology and has applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).
Eigenschaften
Molekularformel |
C4H5O2- |
|---|---|
Molekulargewicht |
85.08 g/mol |
IUPAC-Name |
cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/p-1 |
InChI-Schlüssel |
YMGUBTXCNDTFJI-UHFFFAOYSA-M |
SMILES |
C1CC1C(=O)[O-] |
Kanonische SMILES |
C1CC1C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)


![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)

![(2Z,11Z)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1236850.png)
![N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B1236852.png)


![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)
![(1S,3R,4R,6S,8S,9S,10S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1236861.png)

